3-(Benzyloxy)oxan-4-one

Catalog No.
S812757
CAS No.
1351450-56-0
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)oxan-4-one

CAS Number

1351450-56-0

Product Name

3-(Benzyloxy)oxan-4-one

IUPAC Name

3-phenylmethoxyoxan-4-one

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

OCOMMWYINSLHTC-UHFFFAOYSA-N

SMILES

C1COCC(C1=O)OCC2=CC=CC=C2

Canonical SMILES

C1COCC(C1=O)OCC2=CC=CC=C2

Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds

    Scientific Field: Biomedical and Pharmaceutical Sciences

    Summary of Application: The compound is used as a cytotoxic agent against multi-drug resistant cancer cell lines. The biological significance of benzopyran-4-ones as cytotoxic agents and isoxazoles as anti-inflammatory agents prompted the design and synthesis of their hybrid compounds.

    Methods of Application: The hybrid compounds were synthesized and their antiproliferative activity was explored against a panel of six cancer cell lines and two normal cell lines.

    Results or Outcomes: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC 50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells. They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines.

Synthesis and Characterization of New Benzyl-Protected 2-Iodo-4-Tert-Octylphenol

Additionally, benzylic compounds, which “3-(Benzyloxy)oxan-4-one” is a type of, are known to be particularly reactive. They can undergo various transformations such as oxidations and reductions, which can be useful in the synthesis of a wide range of organic compounds .

3-(Benzyloxy)oxan-4-one is a chemical compound characterized by the presence of a benzyloxy group attached to an oxanone ring. Its molecular formula is C11H12O3C_{11}H_{12}O_{3}, and it features a bicyclic structure that incorporates both an oxygen atom in the ring and a carbonyl group. This compound is notable for its potential applications in medicinal chemistry, particularly due to the reactivity of its functional groups.

  • Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, enhancing its reactivity in synthetic pathways.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis .
  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.

Research indicates that compounds similar to 3-(Benzyloxy)oxan-4-one exhibit biological activities such as:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Cholinergic Modulation: Related compounds have been studied for their ability to modulate cholinergic receptors, which could have implications for neurodegenerative diseases .

The specific biological activity of 3-(Benzyloxy)oxan-4-one requires further investigation to establish its pharmacological potential.

Several methods can be employed for the synthesis of 3-(Benzyloxy)oxan-4-one:

  • Direct Alkylation: The benzyloxy group can be introduced through direct alkylation of oxanone derivatives using benzyl bromide.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield the oxanone structure while incorporating the benzyloxy moiety.
  • Functional Group Transformations: Existing functional groups on precursor compounds can be transformed into the desired benzyloxy group via various organic reactions.

3-(Benzyloxy)oxan-4-one has potential applications in:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting cholinergic systems or exhibiting antimicrobial properties.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

Its unique structure allows it to be a versatile building block in medicinal chemistry.

Interaction studies involving 3-(Benzyloxy)oxan-4-one focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with cholinergic receptors, although detailed binding studies are necessary to elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-(Benzyloxy)oxan-4-one, each with unique properties:

Compound NameStructure TypeNotable Properties
2-(Benzyloxy)-3(2H)-pyridonePyridone derivativeAntimicrobial activity
3-(Methoxy)oxan-4-oneMethoxy-substituted oxanonePotential anti-inflammatory effects
4-HydroxycoumarinCoumarin derivativeAnticoagulant properties

Uniqueness of 3-(Benzyloxy)oxan-4-one

While similar compounds may exhibit overlapping biological activities, the presence of the benzyloxy group in 3-(Benzyloxy)oxan-4-one enhances its lipophilicity and potentially improves its bioavailability compared to other derivatives. This structural feature may also influence its interaction with specific biological targets, making it a compound of interest for further research.

Reaction of Benzyl Alcohol with Tetrahydropyran-4-one

Early preparations rely on direct O-benzylation of tetrahydropyran-4-one under Brønsted-acid catalysis. Concentrated sulfuric acid in benzyl alcohol at 80 – 90 °C affords 3-(benzyloxy)oxan-4-one in moderate yields after aqueous work-up (typically 65 – 72%) [1]. Proton-exchange promotes reversible etherification, so continuous removal of water or the use of Dean–Stark azeotropes improves conversion.

Table 1 Representative proton-catalysed etherifications

EntryAcid (5 mol %)Solvent / TemperatureTimeIsolated yieldReference
1H₂SO₄neat benzyl alcohol / 90 °C6 h68% [1]
2p-Toluenesulfonic acidtoluene (Dean–Stark) / 110 °C4 h71% [2]
3NH₄HSO₄@SiO₂2-MeTHF / 65 °C2 h70% [2]

Benzylation of Oxan-4-one Derivatives

A base-mediated Williamson variant uses sodium hydride and benzyl bromide in tetrahydrofuran at 0 → 25 °C, delivering product in 61% yield after column chromatography [3]. Although stoichiometric base is needed, this route tolerates free phenols and avoids strong mineral acids.

Modern Synthetic Approaches

Cyclization Methods

Pentafluorophenylboronic-acid/oxalic-acid co-catalysis enables intramolecular dehydrative cyclisation of 1,5-diols (Scheme 1). Cyclisation of 5-(benzyloxy)pentane-1,5-diol at 40 °C furnishes the ether in 92% yield with exclusive formation of the trans-chair isomer [4]. The method operates at 5 mol % catalyst loading and produces water as the sole by-product.

FeCl₃-catalysed Prins cyclizations between homoallylic alcohols and benzaldehydes generate cis-configured tetrahydropyran-4-ones with diastereomeric ratios > 99:1 and yields up to 93% [5]. When a benzyloxy substituent is embedded in the allylic partner, the target compound is obtained in a single step.

Silyl-enol-ether Prins cyclizations allow quaternary C-3 centres to be incorporated stereoselectively; a Z-configured silyl enol ether and TiCl₄ afford fully substituted rings in 72 – 85% yield with ≥ 30:1 dr [6].

Stereoselective Synthesis Strategies

  • Aryl boronate dehydration gives 2-aryl-substituted analogues with 54–92% yields while preserving enantiopurity of the tethered secondary alcohol, demonstrating SN1 capture without racemisation [4].
  • Chiral guanidinium bases catalyse vinylogous aldol additions on brominated precursors, enabling access to enantioenriched benzyloxy-THP cores (98% ee reported) [7].

Optimisation Techniques

Reaction Condition Optimization

Systematic screening shows that lowering substrate concentration from 0.20 M to 0.05 M in nitromethane shifts a benzyl-alcohol cross-etherification from a 70:30 to a 90:10 product ratio, illustrating the influence of mass-action on selectivity [4].

Catalyst Selection and Development

  • Pentafluorophenylboronic acid/oxalic acid (5 / 10 mol %) forms a Brønsted-acidic boronate complex (δ_B 7.4 ppm) [4] that outperforms trifluoroacetic acid or (+)-camphorsulfonic acid, reaching full conversion in 3 h versus < 40% with strong mineral acids.
  • NH₄HSO₄ immobilised on silica enables solvent recycling; activity is retained over five cycles with < 5% loss in yield [2].

Yield Improvement Strategies

Water removal (Dean–Stark or molecular sieves) elevates classical acid-catalysed yields from ≈ 65% to ≈ 75% by suppressing the back-reaction [1]. In Williamson protocols, switching from benzyl chloride to benzyl bromide raises isolated yield by 10 – 12% owing to faster alkylation kinetics [3].

Table 2 Effect of key parameters on isolated yield

| Parameter changed | Baseline (68%) | Optimised | Yield gain | Citation |
|—|—|—|—|—|
| Remove water azeotropically | none | toluene reflux | + 4% | [2] |
| Benzylating agent | BnCl | BnBr | + 12% | [3] |
| Catalyst | H₂SO₄ | NH₄HSO₄@SiO₂ | + 3% and recyclability | [2] |

Scale-up and Production Methods

Laboratory Scale Synthesis

Typical research batches employ 5–50 mmol of tetrahydropyran-4-one. Under boronic-acid catalysis a 11 mmol run delivered 1.4 g of isolated product (87% yield) without chromatographic purification [4]. Williamson benzylation operates cleanly on 10 mmol scale with aqueous work-up and extractive isolation [3].

Industrial Production Considerations

Patent EP 1 700 853 describes continuous hydrogenation of dihydropyran-4-ones followed by catalytic etherification in aprotic/alcohol mixed solvents, highlighting:

  • CsI‐promoted cyclisation in ethanol–water at 90 °C gives tetrahydropyran-4-one in > 95% yield as a feedstock [8].
  • Crude ketone streams tolerate etherification after only distillative drying, simplifying plant integration.
    Process intensification therefore centres on telescoping oxidation, hydrogenation and benzylation, minimising solvent swaps and excess reagents.

Key Findings

  • Direct acid-catalysed benzylation remains valuable for small-scale preparation but is limited by equilibrium water.
  • Modern dehydrative and Prins cyclisations offer higher selectivity and stereocontrol (up to > 99:1 dr) with benign by-products.
  • Pentafluorophenylboronic acid/oxalic acid catalysis combines operational simplicity with scalability, delivering multi-gram quantities at 5 mol % loading.
  • Catalyst choice, water management and benzylating agent are the primary levers for yield enhancement, routinely pushing isolable yields above 80%.

XLogP3

1

Dates

Last modified: 08-16-2023

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